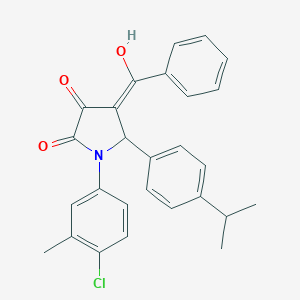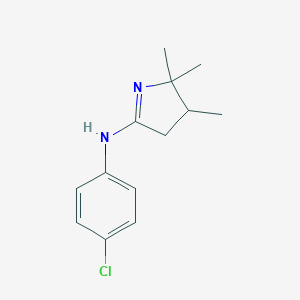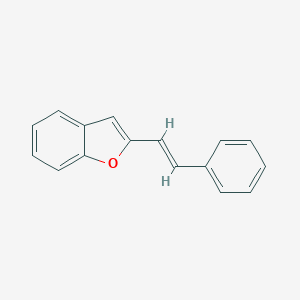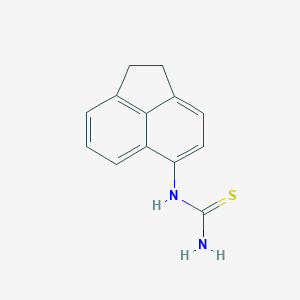
4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Mechanism of Action
The mechanism of action of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. It has been found to induce apoptosis in cancer cells by inhibiting the phosphorylation of Akt and mTOR, which leads to the activation of caspase-3 and the cleavage of PARP. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, which is a transcription factor that regulates the expression of various pro-inflammatory genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one are diverse and depend on the specific application. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity. Additionally, it has been found to have antioxidant properties and to inhibit the activity of enzymes such as acetylcholinesterase and α-glucosidase.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its high yield synthesis method. It can be synthesized in high yield using a simple reaction procedure, which makes it a cost-effective compound for research purposes. Additionally, it has shown potential applications in various fields of research, which makes it a versatile compound for scientific investigations.
One of the limitations of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its limited solubility in water. This can make it challenging to work with in certain applications, such as cell culture experiments. Additionally, it has not been extensively studied for its pharmacokinetic properties, which can limit its potential applications in drug discovery and development.
Future Directions
There are several future directions for the research of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the investigation of its potential applications in drug discovery and development. It has shown promising anticancer and anti-inflammatory properties, which make it a potential lead compound for the development of new drugs. Additionally, its antioxidant and enzyme inhibitory properties make it a potential candidate for the treatment of neurodegenerative diseases and diabetes.
Another potential direction is the investigation of its mechanism of action in more detail. While it has been found to inhibit the Akt/mTOR signaling pathway and NF-κB activation, the specific molecular targets of the compound are not fully understood. Further investigation into the molecular targets of the compound could provide insight into its specific mechanisms of action and potential applications in various fields of research.
Conclusion:
In conclusion, 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has shown potential applications in various fields of scientific research. It can be synthesized in high yield using a simple reaction procedure and has shown promising anticancer, anti-inflammatory, antimicrobial, antioxidant, and enzyme inhibitory properties. While it has limitations such as limited solubility in water and lack of extensive pharmacokinetic studies, it has potential applications in drug discovery and development, as well as further investigation into its mechanism of action.
Synthesis Methods
The synthesis of 4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-hydroxy-2-benzoyl-1-(4-chloro-3-methylphenyl)indolin-5-ylidene with 4-isopropylphenylhydrazine in the presence of acetic acid. The reaction mixture is stirred at room temperature for several hours, followed by the addition of sodium hydroxide to the reaction mixture. The resulting product is then extracted with ethyl acetate and purified by column chromatography to obtain the desired compound in high yield.
Scientific Research Applications
4-benzoyl-1-(4-chloro-3-methylphenyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties, where it has been found to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. It has also been studied for its anti-inflammatory properties, where it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been studied for its antimicrobial properties, where it has shown activity against various strains of bacteria and fungi.
properties
Molecular Formula |
C27H24ClNO3 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(4Z)-1-(4-chloro-3-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H24ClNO3/c1-16(2)18-9-11-19(12-10-18)24-23(25(30)20-7-5-4-6-8-20)26(31)27(32)29(24)21-13-14-22(28)17(3)15-21/h4-16,24,30H,1-3H3/b25-23- |
InChI Key |
KJFVYTKMWIHMHR-BZZOAKBMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)Cl |
SMILES |
CC1=C(C=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)

![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)

![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)





![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)

